molecular formula C22H28N2O5 B10891145 [4-(3,4-Dimethoxybenzyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone

[4-(3,4-Dimethoxybenzyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B10891145
M. Wt: 400.5 g/mol
InChI Key: NWMCSEAOPPKMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE: is a complex organic compound characterized by the presence of two 3,4-dimethoxybenzyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxybenzyl bromide from vanillin. The vanillin undergoes methylation to form veratraldehyde, which is then reduced to veratryl alcohol. This alcohol is brominated to yield 3,4-dimethoxybenzyl bromide . The bromide is then reacted with piperazine to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium dichromate (K2Cr2O7) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Cyanide-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with cavities to accommodate guest molecules .

Biology and Medicine: In medicinal chemistry, the compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound finds applications in the preparation of self-assembled monolayers (SAMs) for use in nanotechnology and materials science .

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Properties

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H28N2O5/c1-26-18-7-5-16(13-20(18)28-3)15-23-9-11-24(12-10-23)22(25)17-6-8-19(27-2)21(14-17)29-4/h5-8,13-14H,9-12,15H2,1-4H3

InChI Key

NWMCSEAOPPKMDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.